molecular formula C15H10ClFO B3110514 (E)-1-(3-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one CAS No. 1801666-50-1

(E)-1-(3-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B3110514
CAS No.: 1801666-50-1
M. Wt: 260.69 g/mol
InChI Key: AUWSWIHGQVJIKX-RMKNXTFCSA-N
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Description

(E)-1-(3-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a chlorine atom on one phenyl ring and a fluorine atom on the other, making it a unique derivative of chalcones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The chlorine and fluorine atoms on the phenyl rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides, diketones

    Reduction: Saturated ketones, alcohols

    Substitution: Substituted chalcones with various functional groups

Scientific Research Applications

(E)-1-(3-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in medicinal chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and photostability.

Mechanism of Action

The mechanism of action of (E)-1-(3-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(3-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one
  • (E)-1-(3-chlorophenyl)-3-(4-bromophenyl)prop-2-en-1-one
  • (E)-1-(3-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

(E)-1-(3-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one is unique due to the presence of both chlorine and fluorine atoms on the phenyl rings. This combination imparts distinct chemical and biological properties, such as enhanced reactivity and specific interactions with biological targets, which are not observed in similar compounds with different substituents.

Properties

IUPAC Name

(E)-1-(3-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO/c16-13-3-1-2-12(10-13)15(18)9-6-11-4-7-14(17)8-5-11/h1-10H/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWSWIHGQVJIKX-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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